REACTION_SMILES
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[Cl:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][cH:7][c:8]([F:14])[c:9]([C:10](=[O:11])[OH:12])[cH:13]1.[ClH:18].[NH3:16].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1.[OH2:15].[OH2:17]>>[S:2](=[O:3])(=[O:4])([c:5]1[cH:6][cH:7][c:8]([F:14])[c:9]([C:10](=[O:11])[OH:12])[cH:13]1)[NH2:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(S(=O)(=O)Cl)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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NS(=O)(=O)c1ccc(F)c(C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |